BMS453

Vue d'ensemble

Description

BMS453 is a complex organic compound characterized by its unique structural features

Mécanisme D'action

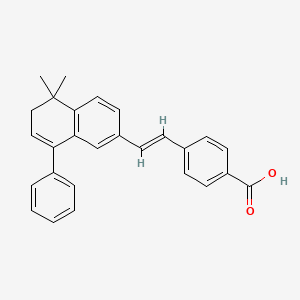

BMS 453, also known as (E)-4-(2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid, BMS-453, BMS 189453, BMS453, or BMS-189453, is a synthetic retinoid . Here is an overview of its mechanism of action:

Target of Action

BMS 453 primarily targets the retinoic acid receptors (RARs), specifically acting as a RARβ agonist and a RARα/RARγ antagonist . These receptors belong to the steroid nuclear receptor superfamily .

Mode of Action

BMS 453 interacts with its targets by binding to RARβ, activating it, and binding to RARα and RARγ, inhibiting them . This interaction results in changes in the transcriptional activity of these receptors .

Biochemical Pathways

The primary biochemical pathway affected by BMS 453 is the retinoid signaling pathway . By acting as an agonist for RARβ and an antagonist for RARα and RARγ, BMS 453 can influence the transcription of genes regulated by these receptors . Additionally, BMS 453 has been shown to induce active TGFβ , which plays a crucial role in cell growth and differentiation .

Result of Action

BMS 453 has been shown to inhibit breast cell growth predominantly through the induction of active TGFβ . It causes a G1 block in the cell cycle, increasing the proportion of cells in G0/G1 phase and decreasing the proportion of cells in S phase . This results in a decrease in cell proliferation .

Analyse Biochimique

Biochemical Properties

BMS 453 interacts with retinoic acid receptors, which are nuclear receptors that regulate gene expression . The compound’s interaction with these receptors influences various biochemical reactions within the cell .

Cellular Effects

BMS 453 has been shown to inhibit the proliferation of normal breast cells via the induction of transforming growth factor β (TGFβ) activity, causing G1 arrest . This indicates that BMS 453 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of BMS 453 involves its binding to retinoic acid receptors, leading to changes in gene expression . As an agonist of RARβ and an antagonist of RARα and RARγ, BMS 453 can influence the activity of these receptors and subsequently alter the transcription of target genes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BMS453 typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the naphthalene core: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the vinyl group: This is achieved through a series of reactions, including Wittig or Heck coupling.

Attachment of the benzoic acid moiety: This final step involves esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

BMS453 can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Applications De Recherche Scientifique

BMS453 has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

BMS453: shares structural similarities with other naphthalene derivatives and benzoic acid analogs.

Naphthalene derivatives: Compounds like 1-naphthoic acid and 2-naphthoic acid.

Benzoic acid analogs: Compounds such as 4-hydroxybenzoic acid and 4-aminobenzoic acid.

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

BMS453, also known as BMS-189453, is a synthetic retinoid that serves as a retinoic acid receptor (RAR) antagonist. It specifically acts as an antagonist for RARα and RARγ while functioning as an agonist for RARβ in vivo. This compound has garnered attention for its potential therapeutic applications, particularly in cancer biology, due to its ability to inhibit cell proliferation and induce specific cellular pathways.

This compound primarily inhibits the proliferation of breast cancer cells by promoting the activation of transforming growth factor-beta (TGFβ). Research indicates that this compound increases active TGFβ levels significantly—by approximately 33-fold—compared to other retinoids like all-trans retinoic acid (atRA), which only increases active TGFβ by threefold . This induction of TGFβ is crucial for mediating the anti-proliferative effects of this compound in breast cells, as demonstrated by experiments using TGFβ-blocking antibodies that prevented the inhibition of cell proliferation induced by this compound, but not by atRA .

Cell Cycle Regulation

This compound induces a G1 phase arrest in the cell cycle, leading to a decrease in the S phase population. This effect is mediated through the upregulation of p21 protein levels, which inhibits cyclin-dependent kinase 2 (CDK2) activity. The resultant hypophosphorylation of the retinoblastoma protein (Rb) further contributes to cell cycle arrest .

Biological Activity Data

The following table summarizes key biological activities and effects observed with this compound:

Case Studies and Research Findings

Several studies have investigated the effects of this compound on various cell lines and its implications in cancer therapy:

- Breast Cancer Cells : In vitro studies demonstrated that this compound effectively inhibited the proliferation of normal breast cells without inducing apoptosis. The mechanism involved G1 arrest and increased TGFβ activity, highlighting its potential role in breast cancer prevention .

- Endometrial Cancer Cells : this compound was shown to significantly suppress the proliferation of RL95-2 endometrial cancer cells. This suggests a broader application for this compound beyond breast cancer, potentially affecting various hormone-responsive cancers .

- Testicular Toxicity Studies : In animal models, particularly Sprague Dawley rats, this compound exhibited dose-dependent testicular toxicity after oral administration. Significant testicular degeneration and atrophy were observed at higher doses, indicating that while it has therapeutic potential, careful consideration is necessary regarding its safety profile .

- Myotube Formation : In studies focusing on muscle biology, antagonizing retinoic acid signaling using this compound demonstrated its ability to modulate myotube formation through interactions with EZH2, a known regulator of retinoic acid signaling .

Propriétés

IUPAC Name |

4-[2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O2/c1-27(2)17-16-23(21-6-4-3-5-7-21)24-18-20(12-15-25(24)27)9-8-19-10-13-22(14-11-19)26(28)29/h3-16,18H,17H2,1-2H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUODRPPTYLBGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168213 | |

| Record name | BMS453 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166977-43-1 | |

| Record name | BMS453 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.